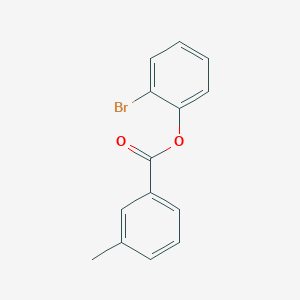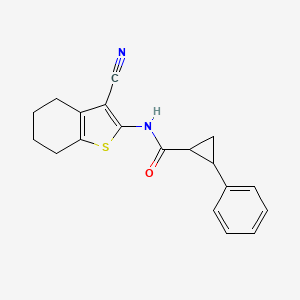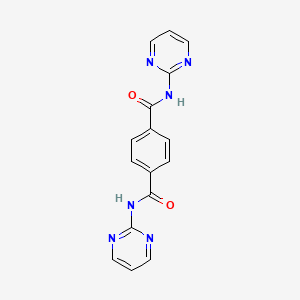
2-Bromophenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl 3-methylbenzoate is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzoic acid, where the hydrogen atom in the phenyl ring is replaced by a bromine atom, and the carboxyl group is esterified with 3-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 3-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-bromophenol with 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane or toluene.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromophenylboronic acid is coupled with 3-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The choice of reagents and conditions would be optimized for cost-effectiveness and yield, ensuring minimal by-products and efficient purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl benzoates.
Oxidation: Formation of 2-bromobenzoic acid derivatives.
Reduction: Formation of 2-bromophenyl 3-methylbenzyl alcohol.
Scientific Research Applications
2-Bromophenyl 3-methylbenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the methyl group on the benzoate ring.
2-Bromophenyl acetate: Similar structure but with an acetate group instead of a methylbenzoate group.
3-Bromophenyl 2-methylbenzoate: Similar structure but with the bromine atom on the 3-position of the phenyl ring.
Uniqueness
2-Bromophenyl 3-methylbenzoate is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in organic synthesis and material science that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(2-bromophenyl) 3-methylbenzoate |
InChI |
InChI=1S/C14H11BrO2/c1-10-5-4-6-11(9-10)14(16)17-13-8-3-2-7-12(13)15/h2-9H,1H3 |
InChI Key |
IPTLSGWHBAOIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10977399.png)
![2-{[(4-Chlorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977401.png)
![2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10977415.png)
![1-methyl-5-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10977416.png)

![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B10977429.png)
![2-{[(3-Bromophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977434.png)
![4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10977439.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(propan-2-yl)benzamide](/img/structure/B10977449.png)
![4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10977457.png)
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10977464.png)
![N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10977468.png)
![N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide](/img/structure/B10977474.png)
